(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane
Description
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane is a silane derivative characterized by a trimethylsilyl group attached to a phenyl ring substituted with a chlorine atom at position 4, a methyl group at position 2, and an ethynyl (acetylene) group. This compound combines the stability of the trimethylsilyl moiety with the reactivity of the ethynyl group, making it a versatile intermediate in organic synthesis. The ethynyl group enables participation in cross-coupling reactions (e.g., Sonogashira coupling), while the chloro and methyl substituents modulate electronic and steric properties, influencing regioselectivity and stability .
Properties
Molecular Formula |
C12H15ClSi |
|---|---|
Molecular Weight |
222.78 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI Key |
OAXRNWDBJZLZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether.
Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.
Major Products Formed:
4-chloro-2-methylbenzoic acid: (from oxidation)
4-chloro-2-methylbenzene: (from reduction)
Various substituted phenylethynyl compounds (from substitution reactions)
Scientific Research Applications
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of materials and chemicals that require specific functional groups.
Mechanism of Action
The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and molecular differences between (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane and analogous silane derivatives:
Reactivity and Stability
- Ethynyl Group Reactivity : The ethynyl group in this compound facilitates cross-coupling reactions, similar to 4-(Trimethylsilyl)diphenylacetylene. However, the electron-withdrawing chloro substituent in the former may reduce the nucleophilicity of the ethynyl group compared to unsubstituted analogs .
- Trimethylsilyl Stability : The trimethylsilyl group enhances thermal and oxidative stability, as seen in (4-Chlorophenyl)trimethylsilane, which is less prone to hydrolysis than trichloro derivatives like Trichloro(4-methylphenyl)silane .
Research Findings and Key Differences
- Electronic Effects : The chloro group in this compound deactivates the phenyl ring toward electrophilic substitution compared to methyl-substituted derivatives like Trichloro(4-methylphenyl)silane .
- Hydrolytic Stability: The trimethylsilyl group resists hydrolysis, whereas trichlorosilanes (e.g., Trichloro(4-methylphenyl)silane) readily hydrolyze to silanols, limiting their shelf life .
- Regioselectivity : Steric effects from the 2-methyl group may direct reactions to the para position, contrasting with unhindered analogs like (4-Chlorophenyl)trimethylsilane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
